molecular formula C10H14O B14598674 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal CAS No. 61013-63-6

3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal

Cat. No.: B14598674
CAS No.: 61013-63-6
M. Wt: 150.22 g/mol
InChI Key: RZXOZSCFJXPNOC-UHFFFAOYSA-N
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Description

3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is an organic compound with a unique structure that includes a cyclopentene ring substituted with two methyl groups and an enal (alkenal) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal typically involves the reaction of 4,4-dimethylcyclopent-1-en-1-yl derivatives with appropriate aldehydes under controlled conditions. One common method involves the use of crotonic acid isopropyl ester as a starting material, which undergoes cyclization and subsequent functional group transformations to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The enal group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the enal group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the enal group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal involves its interaction with cellular components, leading to various biochemical effects. The compound’s α,β-unsaturated carbonyl group is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-enal is unique due to its combination of a cyclopentene ring with two methyl groups and an enal functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

61013-63-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

3-(4,4-dimethylcyclopenten-1-yl)prop-2-enal

InChI

InChI=1S/C10H14O/c1-10(2)6-5-9(8-10)4-3-7-11/h3-5,7H,6,8H2,1-2H3

InChI Key

RZXOZSCFJXPNOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C1)C=CC=O)C

Origin of Product

United States

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